molecular formula C13H12F3NO2 B14780875 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B14780875
M. Wt: 271.23 g/mol
InChI Key: HIQHMRIDQQMSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two pharmacologically significant motifs: a 2-oxopiperidine (lactam) ring and a benzaldehyde scaffold bearing a trifluoromethyl group. The 2-oxopiperidine (or 2-piperidinone) moiety is a privileged structure in medicinal chemistry, known to contribute to favorable binding interactions with biological targets. This motif is found in approved active pharmaceutical ingredients (APIs), such as the anticoagulant apixaban, where it plays a critical role in the inhibitor's structure . The electron-withdrawing trifluoromethyl group (-CF3) is a cornerstone of modern drug design. Its incorporation into lead compounds is a standard strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, thereby optimizing the pharmacokinetic profile of potential drug candidates . The aldehyde functional group provides a versatile synthetic handle for further chemical elaboration, enabling researchers to synthesize more complex molecules via condensation (e.g., forming Schiff bases) or nucleophilic addition reactions. This makes the compound an invaluable intermediate for constructing combinatorial libraries or for use in parallel synthesis campaigns. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in the synthesis of novel chemical entities, particularly in projects targeting enzyme inhibition, protein-protein interactions, and other biological mechanisms relevant to disease pathology.

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

4-(2-oxopiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)11-7-10(5-4-9(11)8-18)17-6-2-1-3-12(17)19/h4-5,7-8H,1-3,6H2

InChI Key

HIQHMRIDQQMSFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring and trifluoromethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs from Literature

(a) 4-(Trifluoromethyl)benzaldehyde ()
  • Structure : Lacks the 2-oxopiperidinyl group but shares the trifluoromethyl substituent.
  • Role : Used as a starting material in the synthesis of tubulin polymerization inhibitors (e.g., compounds 2c, 2d in ) .
  • Lower molecular weight (MW: 188.1 g/mol) compared to the target compound (estimated MW: ~315.3 g/mol).
(b) 3,4,5-Trimethoxy-benzaldehyde ()
  • Structure : Features three methoxy groups at positions 3, 4, and 3.
  • Role : A common intermediate in drug synthesis with electron-donating substituents .
  • Key Differences :
    • Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group in the target compound.
    • Lower logP (predicted ~1.5) compared to the target compound (estimated logP ~2.8 due to trifluoromethyl and oxopiperidinyl groups).
(c) Phenothiazine-Cyanochalcones ()
  • Structure : Derivatives like 2c and 2d incorporate 4-(trifluoromethyl)benzaldehyde as a building block but form acrylonitrile products .
  • Key Differences: The target compound retains the aldehyde functional group, whereas these analogs have conjugated acrylonitrile systems. Biological activity: Phenothiazine-cyanochalcones inhibit tubulin polymerization, suggesting that the trifluoromethylbenzaldehyde scaffold has pharmacological relevance .

Physicochemical and Reactivity Comparison

Property 4-(2-Oxopiperidin-1-YL)-2-(trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde 3,4,5-Trimethoxy-benzaldehyde
Molecular Weight (g/mol) ~315.3 188.1 196.2
logP (Predicted) ~2.8 2.1 ~1.5
Key Functional Groups Aldehyde, trifluoromethyl, 2-oxopiperidinyl Aldehyde, trifluoromethyl Aldehyde, methoxy
Hydrogen Bonding High (due to lactam) Low Moderate (methoxy O-atoms)
Electron Effects Strongly electron-withdrawing (CF₃) Strongly electron-withdrawing Electron-donating (OCH₃)

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